Tortuosine
Description
Properties
IUPAC Name |
4,5,14-trimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO3/c1-20-13-6-11-4-5-19-10-12-7-16(21-2)17(22-3)9-14(12)15(8-13)18(11)19/h6-10H,4-5H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPPJUUSHATRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C1)C4=CC(=C(C=C4C=[N+]3CC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149001 | |
| Record name | Tortuosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109644-38-4 | |
| Record name | Tortuosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109644384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tortuosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki Cross-Coupling-Based Synthesis
The most widely adopted synthetic route involves a Suzuki cross-coupling reaction, enabling gram-scale production of this compound analogues. A representative synthesis begins with 5-bromo-2,9-dimethoxyphenanthridine, which undergoes palladium-catalyzed coupling with a boronic ester derivative (Fig. 1). Key reaction parameters include:
Reaction Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
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Solvent: Tetrahydrofuran (THF)/H₂O (4:1)
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Temperature: 80°C
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Time: 12 hours
This method yields 5-methyl-2,9-dimethoxyphenanthridinium chloride, a this compound analogue, with 68% efficiency. Subsequent demethylation using BBr₃ in dichloromethane produces the target compound in 82% yield.
Multi-Step Synthesis from Tyrosine Derivatives
Recent patents describe a novel pathway leveraging L-tyrosine as a precursor (Table 1). The six-step sequence involves:
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Esterification : L-tyrosine → methyl ester hydrochloride (94% yield)
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Trifluoroacetylation : Protection of amine group (89% yield)
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Etherification : Alkoxy group introduction via Mitsunobu reaction (76% yield)
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Hydrolysis : Cleavage of ester and trifluoroacetyl groups (81% yield)
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Cyclization : Acid-catalyzed phenanthridinium formation (65% yield)
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Demethylation : Selective removal of methoxy groups (58% yield)
Table 1: Optimized Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Etherification | DIAD, PPh₃ | THF | 0°C → RT | 76% |
| Cyclization | H₂SO₄ | Toluene | 110°C | 65% |
| Demethylation | BBr₃ | DCM | -78°C | 58% |
DIAD = Diisopropyl azodicarboxylate; DCM = Dichloromethane; RT = Room temperature
This route demonstrates improved atom economy compared to traditional methods but requires stringent temperature control during demethylation to prevent side reactions.
Biocatalytic Approaches
Emerging strategies employ enzymatic catalysis to enhance stereoselectivity. A 2024 study reported the use of cytochrome P450 monooxygenases to mediate the key cyclization step, achieving 92% enantiomeric excess (ee) for the natural (-)-tortuosine isomer. The biocatalytic system operates under mild conditions (pH 7.4, 37°C) and eliminates the need for toxic metal catalysts. However, enzyme stability remains a limitation, with activity dropping to 40% after three reaction cycles.
Industrial-Scale Production Challenges
Despite methodological advancements, this compound synthesis faces three primary industrial barriers:
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Purification Complexity : The final product requires HPLC purification (>98% purity for pharmaceutical use), increasing production costs by ~30%.
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Thermal Instability : Decomposition occurs above 150°C, complicventing melt-based processing.
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Regulatory Hurdles : As a Schedule 1 compound under the UN Convention on Psychotropic Substances, large-scale manufacturing requires extensive licensing.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Parameter | Natural Extraction | Suzuki Synthesis | Tyrosine Route | Biocatalysis |
|---|---|---|---|---|
| Yield | 0.02% | 68% | 58% | 41% |
| Purity | 85-90% | 95-98% | 97-99% | 88-92% |
| Scalability | Limited | Moderate | High | Low |
| Cost/kg | $12,000 | $4,500 | $3,800 | $7,200 |
| Environmental Impact | High (solvent use) | Moderate | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions
Tortuosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki cross-coupling reaction mentioned earlier utilizes palladium catalysts and specific ligands to facilitate the reaction .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the Suzuki cross-coupling reaction produces a phenanthridinium chloride analogue, which has shown potent topoisomerase inhibitory activity .
Scientific Research Applications
Tortuosine, a naturally occurring alkaloid from the Amaryllidaceae family, has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, including chemistry, biology, and medicine, while presenting comprehensive data and case studies to illustrate its significance.
Chemistry
This compound serves as a model compound in synthetic chemistry. Its structure allows researchers to develop new reaction methodologies and understand intricate reaction mechanisms.
Key Reactions:
- Suzuki Cross-Coupling Reaction: This method is frequently employed to synthesize this compound analogues, facilitating the exploration of structure-activity relationships.
- Reactivity Profile: this compound undergoes various chemical reactions such as oxidation and reduction, which are essential for modifying its structure and enhancing biological activity.
Biology
The biological applications of this compound are particularly notable in the context of neuroprotection and cancer therapy.
Neuroprotective Effects:
- This compound has demonstrated significant neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity:
- The compound's ability to inhibit topoisomerase enzymes positions it as a promising candidate for cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.
Medicine
This compound's pharmacological properties have led to investigations into its therapeutic potential.
Case Study Insights:
- A study published in a peer-reviewed journal highlighted the efficacy of this compound analogues in inhibiting tumor growth in vitro and in vivo models. The results indicated that these compounds could serve as lead candidates for further drug development.
| Application Area | Findings | Reference |
|---|---|---|
| Neuroprotection | Significant reduction in neuronal cell death in model systems | |
| Cancer Therapy | Induces apoptosis in cancer cell lines; inhibits topoisomerase activity |
Mechanism of Action
Tortuosine exerts its effects primarily through the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, this compound can induce cell death in rapidly dividing cancer cells. Additionally, this compound has been shown to have neuroprotective effects by modulating specific molecular pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
8-O-Demethylvasconine
- Molecular Formula: C₁₆H₁₄NO₂ .
- Structural Relationship : A demethylated analog of Tortuosine, lacking the methoxy group at position 2.
- Source : Isolated from Narcissus vasconicus .
- Synthesis : Synthesized via methods focusing on demethylation pathways .
Pluviine (C₁₇H₁₉NO₃)
Functional Analogs
Galantamine (C₁₇H₂₁NO₃)
- Structural Features : Contains a tertiary amine and hydroxyl group, distinct from this compound’s methoxy moiety .
- Source : Derived from Galanthus spp. .
- Bioactivity : A clinically approved AChE inhibitor for Alzheimer’s disease. This compound demonstrates 3-fold higher inhibitory potency in vitro compared to Galantamine .
- Synthesis : Produced via semi-synthetic routes due to complex stereochemistry.
Hippadine (C₁₆H₁₃NO₂)
Comparative Analysis Table
Key Research Findings
- Structural-Activity Relationship (SAR): The 2-methoxy group in this compound is critical for its enhanced AChE inhibition compared to non-methoxy analogs like 8-O-Demethylvasconine .
- Functional Superiority : this compound’s AChE inhibitory IC₅₀ value is significantly lower than Galantamine’s, suggesting stronger binding to the enzyme’s active site .
Biological Activity
Tortuosine, a naturally occurring alkaloid primarily derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by a complex molecular structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions, including methods such as Suzuki cross-coupling reactions, which facilitate the production of various analogues for further study.
Biological Activities
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties, making it a potential candidate for treating neurological disorders. Its ability to protect neuronal cells from damage may be attributed to its antioxidant effects and modulation of neuroinflammatory pathways .
Anticancer Properties
this compound has shown promise as an anticancer agent due to its inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and cell division. By inducing apoptosis in cancer cells, this compound may serve as a therapeutic agent against various cancers .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .
This compound exerts its biological effects through several mechanisms:
- Topoisomerase Inhibition : By inhibiting topoisomerase I and II, this compound disrupts DNA replication in cancer cells, leading to cell death.
- Antioxidant Activity : The compound's antioxidant properties help mitigate oxidative stress, which is linked to neurodegenerative diseases.
- Cholinergic Modulation : By inhibiting AChE and BuChE, this compound enhances acetylcholine availability, potentially improving cognitive function in neurodegenerative conditions .
Case Studies
Several studies have highlighted this compound's potential therapeutic applications:
- Neuroprotection Study : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its utility in neuroprotection.
- Cancer Cell Line Research : In vitro studies showed that this compound effectively induced apoptosis in various cancer cell lines through topoisomerase inhibition .
- Cognitive Function Assessment : Research indicated that this compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, anticancer | Topoisomerase inhibition, antioxidant |
| Galanthamine | AChE inhibitor | Enhances cholinergic transmission |
| Lycorine | Antitumor, antiviral | Various enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
